![molecular formula C20H15N3O9 B14608497 4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) CAS No. 59919-89-0](/img/structure/B14608497.png)
4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) is a complex organic compound characterized by its phenolic and nitro functional groups. This compound is notable for its unique structure, which includes two nitrophenol units connected by a methylene bridge to a central hydroxy-nitro-phenylene core. The presence of multiple nitro groups and phenolic hydroxyl groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol . This intermediate can then undergo further nitration and coupling reactions to form the final compound. The reaction conditions often require controlled temperatures and the use of strong acids like nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenols.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for its nitro and phenolic functionalities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol) involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and electron donation, while the nitro groups can undergo redox reactions. These interactions can affect cellular pathways, enzyme activities, and other biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenol: A simpler analog with one nitro group and one hydroxyl group.
2,4-Dinitrophenol: Contains two nitro groups on a single phenol ring.
Bisphenol A: Contains two phenol units connected by a methylene bridge but lacks nitro groups.
Propriétés
Numéro CAS |
59919-89-0 |
|---|---|
Formule moléculaire |
C20H15N3O9 |
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
2,4-bis[(4-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol |
InChI |
InChI=1S/C20H15N3O9/c24-18-3-1-11(8-15(18)21(27)28)5-13-7-14(20(26)17(10-13)23(31)32)6-12-2-4-19(25)16(9-12)22(29)30/h1-4,7-10,24-26H,5-6H2 |
Clé InChI |
BJXMKGQFGCOGNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC2=CC(=C(C(=C2)[N+](=O)[O-])O)CC3=CC(=C(C=C3)O)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


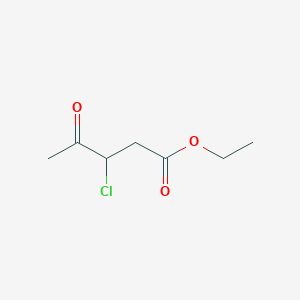
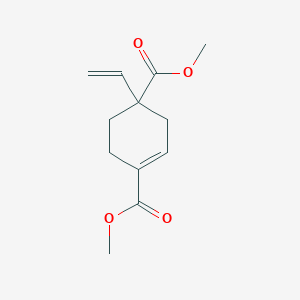
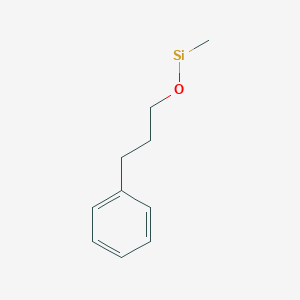
![1-Propanone, 2-bromo-1-[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14608437.png)
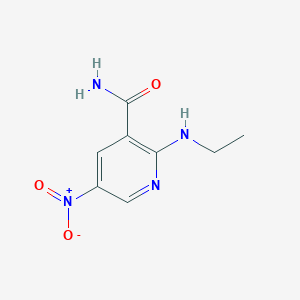
![4H-Pyran-4-one, 5-[(diethylamino)methyl]tetrahydro-2,2-dimethyl-](/img/structure/B14608444.png)
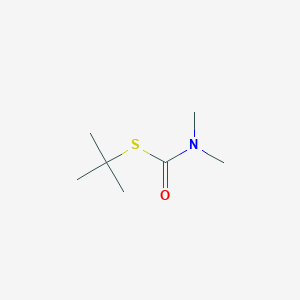
![Ethyl bis[di(propan-2-yl)phosphanyl]acetate](/img/structure/B14608452.png)
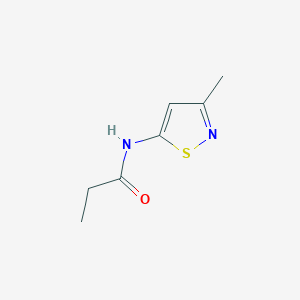
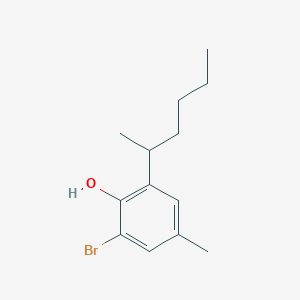
![Methyl 4-[ethoxy(phenyl)phosphoryl]butanoate](/img/structure/B14608488.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![3-Hexyl-4,7-dihydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14608505.png)
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)
